Trecadrine
Overview
Description
Trecadrine is a novel β3-adrenergic agonist that has been developed for its potential therapeutic applications in the treatment of obesity and diabetes. This compound has shown promising results in regulating glucose and lipid metabolism, making it a significant focus of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trecadrine involves several steps, including the formation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in the public domain. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired β3-adrenergic agonist activity .
Industrial Production Methods
Industrial production of this compound is carried out under strict regulatory conditions to ensure the purity and efficacy of the compound. The production process involves large-scale synthesis, purification, and quality control measures to meet the required standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Trecadrine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are often analyzed for their potential therapeutic applications and biological activities .
Scientific Research Applications
Trecadrine has been extensively studied for its scientific research applications, including:
Chemistry: this compound is used as a model compound to study the effects of β3-adrenergic agonists on various chemical reactions and pathways.
Mechanism of Action
Trecadrine exerts its effects by binding to β3-adrenergic receptors, which are primarily found in adipose tissue. Upon binding, this compound activates the cAMP signaling pathway, leading to the inhibition of leptin gene expression and secretion. This mechanism helps regulate glucose and lipid metabolism, making this compound a promising candidate for the treatment of metabolic disorders .
Comparison with Similar Compounds
Similar Compounds
Clenbuterol: Another β3-adrenergic agonist used for its bronchodilator and anabolic effects.
Fenoterol: A β2-adrenergic agonist with applications in treating asthma and other respiratory conditions.
Isoproterenol: A non-selective β-adrenergic agonist used in the treatment of bradycardia and heart block.
Uniqueness of Trecadrine
This compound is unique among β3-adrenergic agonists due to its specific affinity for β3 receptors and its ability to modulate leptin secretion and glucose metabolism. This specificity makes it a valuable compound for research and potential therapeutic applications in metabolic disorders .
Properties
Molecular Formula |
C27H29NO |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[methyl-[2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)ethyl]amino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C27H29NO/c1-20(27(29)23-12-4-3-5-13-23)28(2)19-18-26-24-14-8-6-10-21(24)16-17-22-11-7-9-15-25(22)26/h3-15,18,20,27,29H,16-17,19H2,1-2H3 |
InChI Key |
BHVGOYREXHCFOE-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N(C)CC=C2C3=CC=CC=C3CCC4=CC=CC=C42 |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)CC=C2C3=CC=CC=C3CCC4=CC=CC=C42 |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)CC=C2C3=CC=CC=C3CCC4=CC=CC=C42 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(1-((2-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)ethyl)methylamino)ethy)benzyl alcohol trecadrine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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